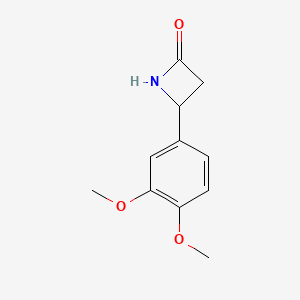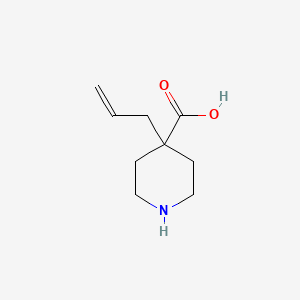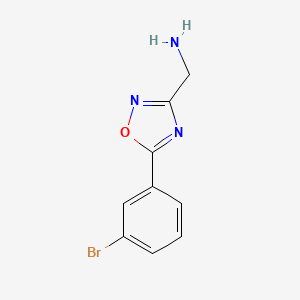
(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine is an organic compound that features a bromophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a solution of (3-bromophenyl)methanamine in dichloromethane can be treated with triethylamine and tert-butyl dicarbonate at 10°C for 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to cleave the benzyl C–N bond.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using platinum electrodes in an undivided cell.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include secondary amines, aldehydes, or ketones.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for (5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromophenyl)methanamine: Shares the bromophenyl group but lacks the oxadiazole ring.
(2-Bromophenyl)methanamine: Similar structure but with the bromine atom in a different position.
Uniqueness
(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other bromophenyl derivatives. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |
Clé InChI |
IQDIVENSCQOYIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


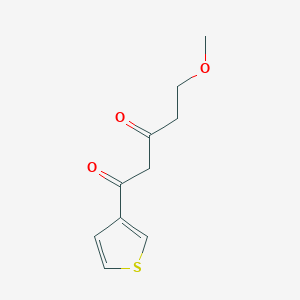
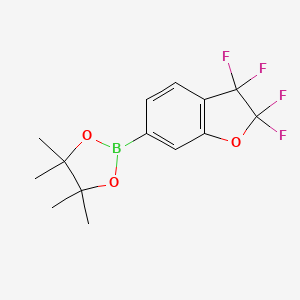

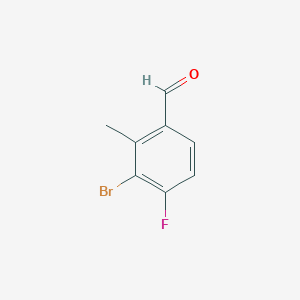
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
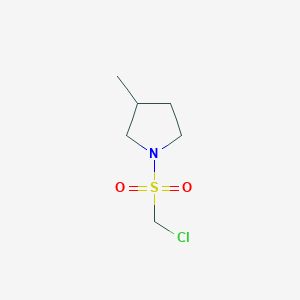
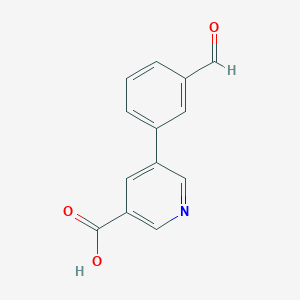
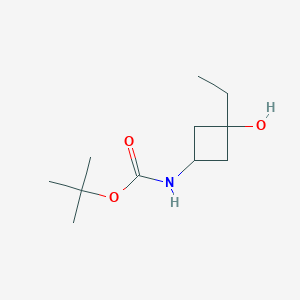
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)

